tert-Butyl (6-methylpyridin-2-yl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-6-5-7-9(12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVAARVWQDEAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463710 | |
| Record name | tert-Butyl (6-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90101-22-7, 205676-84-2 | |
| Record name | 1,1-Dimethylethyl N-(6-methyl-2-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90101-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (6-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90101-22-7 | |
| Source | European Chemicals Agency (ECHA) | |
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Significance of Carbamate Protected Heterocyclic Amines in Advanced Synthetic Methodologies
Carbamate-protected heterocyclic amines are pivotal intermediates in organic synthesis, offering a strategic advantage in the construction of complex molecules. The carbamate (B1207046) group, particularly the tert-butoxycarbonyl (Boc) group, serves as an effective protecting group for amines. acs.orgorganic-chemistry.org This protection is essential as the amine functionality is nucleophilic and can interfere with various reaction conditions. The Boc group's stability under a range of conditions, coupled with its facile removal under specific acidic or thermal conditions, makes it an ideal choice for multi-step syntheses. organic-chemistry.org
The presence of a carbamate on a heterocyclic amine, such as a pyridine (B92270) ring, modulates the electronic properties of the ring system. This modulation can influence the regioselectivity of subsequent reactions, directing substituents to specific positions. Furthermore, the carbamate moiety can enhance the solubility of the heterocyclic compound in organic solvents, facilitating its handling and purification. The versatility of carbamate-protected heterocyclic amines is evident in their widespread use in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. acs.orgnih.gov For instance, they are integral building blocks in the synthesis of various bioactive compounds, including enzyme inhibitors and receptor antagonists. researchgate.netnih.gov
Recent advancements have focused on developing more sustainable and efficient methods for the synthesis of carbamates and their derivatives directly from Boc-protected amines, avoiding hazardous reagents and metal catalysts. nih.gov These methodologies underscore the ongoing importance of carbamate-protected amines in green chemistry and process development. nih.gov
Historical Context and Evolution of Research on 6 Methylpyridin 2 Amine Derivatives
The study of 6-methylpyridin-2-amine and its derivatives has a rich history rooted in the broader exploration of pyridine (B92270) chemistry. Pyridine, a fundamental six-membered aromatic heterocycle containing a nitrogen atom, has been a cornerstone of organic chemistry for over a century. The introduction of a methyl group at the 6-position and an amino group at the 2-position of the pyridine ring gives rise to 6-methylpyridin-2-amine, a versatile building block.
Early research on 6-methylpyridin-2-amine derivatives focused on understanding their fundamental reactivity and physical properties. researchgate.netnih.gov These studies laid the groundwork for their application in various fields. For example, derivatives of 6-methylpyridin-2-amine have been investigated for their potential as ligands in coordination chemistry, forming stable complexes with various metal ions. researchgate.net
Over time, the focus of research shifted towards the synthesis and application of more complex derivatives. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the 2-amino group marked a significant advancement, enabling more controlled and selective chemical transformations. This led to the development of tert-butyl (6-methylpyridin-2-yl)carbamate as a key intermediate. Researchers have explored various synthetic routes to this compound and its analogues, often as part of larger synthetic campaigns targeting biologically active molecules. nih.gov The evolution of analytical techniques, such as NMR spectroscopy and mass spectrometry, has been instrumental in characterizing these derivatives and understanding their reaction mechanisms.
Academic Relevance and Research Trajectory of Tert Butyl 6 Methylpyridin 2 Yl Carbamate Studies
N-Boc Protection Strategies for 6-Methylpyridin-2-amine
The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the amino functionality of 6-methylpyridin-2-amine is a critical step in its utilization in multi-step syntheses. This is most commonly achieved through direct acylation with di-tert-butyl dicarbonate (B1257347) (Boc₂O), though alternative methods exist.
Direct Acylation with Di-tert-butyl Dicarbonate (Boc₂O)
The reaction of 6-methylpyridin-2-amine with di-tert-butyl dicarbonate is the most prevalent method for the synthesis of this compound. The efficiency and selectivity of this reaction are highly dependent on the chosen conditions and catalytic systems.
The direct reaction of aminopyridines with di-tert-butyl dicarbonate can sometimes be sluggish or lead to low yields. To overcome this, various catalytic systems are employed to enhance the reaction rate and efficiency. A patented method highlights a robust system for the Boc protection of aminopyridines, which is applicable to 6-methylpyridin-2-amine. This process involves the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), 1-hydroxybenzotriazole (B26582) (HOBT), and an organic base such as triethylamine (B128534) (TEA) in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran. google.comgoogle.com
The proposed mechanism involves the activation of the carboxylic acid (in this case, the carbamic acid formed in situ or an activated carbonate species) by EDCI to form a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by HOBt to form an active ester, which is less prone to side reactions and readily undergoes nucleophilic attack by the amino group of 6-methylpyridin-2-amine. Triethylamine acts as a base to neutralize any acid generated during the reaction and to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity. nih.govnih.gov 4-(Dimethylaminopyridine) (DMAP) is also a highly effective catalyst for this transformation, often used in conjunction with a base like triethylamine. commonorganicchemistry.com The DMAP catalyst works by reacting with Boc₂O to form a more reactive N-tert-butoxycarbonylpyridinium intermediate. commonorganicchemistry.com
Optimization of the molar ratios of these reagents is crucial for achieving high yields, typically in the range of 80-90%, and good selectivity. google.comgoogle.com The reaction is generally carried out at room temperature, with reaction times ranging from 30 minutes to a few hours. google.comgoogle.com
| Catalyst/Reagent | Role | Typical Solvent | Reference |
|---|---|---|---|
| EDCI/HOBT | Carbodiimide coupling agents for activation | Dichloromethane, Tetrahydrofuran | google.comgoogle.com |
| Triethylamine (TEA) | Base to neutralize acid and enhance nucleophilicity | Dichloromethane, Tetrahydrofuran | google.comgoogle.com |
| DMAP | Nucleophilic catalyst forming a reactive intermediate | Dichloromethane, Acetonitrile | commonorganicchemistry.com |
A common challenge in the Boc protection of primary amines is the potential for double addition, leading to the formation of a di-Boc protected product. For 6-methylpyridin-2-amine, this would be di-tert-butyl (6-methylpyridin-2-yl)imidodicarbonate. Generally, the formation of the mono-Boc product is desired.
Several factors influence the selectivity between mono- and di-Boc protection. The stoichiometry of the reagents plays a significant role; using a slight excess of the aminopyridine relative to Boc₂O can favor mono-protection. researchgate.net Furthermore, the reaction conditions, including the choice of solvent and base, can impact the outcome. Methods have been developed for the selective mono-Boc protection of diamines by controlling the protonation state of the amine groups, which could be conceptually applied here. researchgate.netredalyc.orgscielo.org.mx For instance, the use of one equivalent of a strong acid to form the mono-salt of the diamine allows for the selective protection of the free amino group. While 6-methylpyridin-2-amine is not a diamine, the principle of modulating the nucleophilicity of the amino group through protonation or careful choice of base can be relevant.
The patent describing the EDCI/HOBT/TEA system for aminopyridines notes that this method provides high selectivity for the mono-Boc product, addressing the issue of di-Boc formation often encountered in other methods. google.comgoogle.com This suggests that the specific catalytic cycle involved in this system is less prone to facilitating the second Boc addition.
Alternative Reagents and Protocols for tert-Butoxycarbonylation
While di-tert-butyl dicarbonate is the most common reagent, other electrophilic sources of the Boc group have been developed and can be employed for the tert-butoxycarbonylation of 6-methylpyridin-2-amine.
One such alternative is 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) . nordmann.global This reagent is known to react with amines in the presence of a base like triethylamine in aqueous dioxane to afford the corresponding Boc-protected amines in high yields. nih.gov Boc-ON can be advantageous in situations where Boc₂O leads to side reactions or is difficult to separate from the product.
Another recently developed reagent is tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate (BCMP) . This compound has been shown to be a chemoselective tert-butoxycarbonylation reagent for a variety of aromatic and aliphatic amines under mild, environmentally friendly conditions. The reactions typically proceed in high yield within an hour, and the Boc carrier is easily recyclable. researchgate.net
Additionally, catalyst-free N-tert-butyloxycarbonylation of amines in water has been reported, offering a green chemistry approach. This method has been shown to be chemoselective, avoiding common side products like isocyanates and di-Boc derivatives. researchgate.net
| Reagent | Abbreviation | Key Features | Reference |
|---|---|---|---|
| 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile | Boc-ON | High reactivity, easy by-product removal | nordmann.globalnih.gov |
| tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate | BCMP | Chemoselective, recyclable carrier, mild conditions | researchgate.net |
| Di-tert-butyl dicarbonate in water | Boc₂O | Catalyst-free, environmentally friendly | researchgate.net |
Synthesis of 6-Methylpyridin-2-amine Precursors
Routes from Substituted Pyridines
A classic and direct method for the synthesis of 2-aminopyridines is the Chichibabin reaction . This reaction involves the amination of a pyridine ring with sodium amide (NaNH₂) in an inert solvent like toluene (B28343) or xylene. wikipedia.org For the synthesis of 6-methylpyridin-2-amine, the starting material is 2-picoline (2-methylpyridine). The reaction proceeds via a nucleophilic aromatic substitution mechanism where the amide anion attacks the electron-deficient C2 position of the pyridine ring, followed by the elimination of a hydride ion. wikipedia.org While historically significant, the Chichibabin reaction often requires harsh conditions and the use of hazardous reagents. google.com
A more contemporary and versatile approach involves the amination of 2-halo-6-methylpyridines . Both 2-bromo-6-methylpyridine (B113505) and 2-chloro-6-methylpyridine (B94459) can serve as precursors. These reactions are typically transition-metal-catalyzed, with copper-catalyzed amination being a common choice. For instance, 2-bromopyridine (B144113) derivatives can be efficiently aminated using aqueous ammonia (B1221849) in the presence of a copper(I) oxide (Cu₂O) catalyst, a ligand such as N,N'-dimethylethylenediamine (DMEDA), and a base like potassium carbonate in a solvent such as ethylene (B1197577) glycol. rsc.org This method offers a milder alternative to the Chichibabin reaction and is compatible with a wider range of functional groups.
Another route involves the reaction of 2,6-dichloropyridine (B45657) with hydrazine (B178648) hydrate (B1144303) to form 2-chloro-6-hydrazinopyridine, which can then be reduced to 2-amino-6-chloropyridine. While this provides a related aminopyridine, further transformation would be needed to obtain the target 6-methylpyridin-2-amine.
| Starting Material | Reaction Type | Key Reagents | Reference |
|---|---|---|---|
| 2-Picoline (2-Methylpyridine) | Chichibabin Reaction | Sodium amide (NaNH₂) | wikipedia.orggoogle.com |
| 2-Bromo-6-methylpyridine | Copper-catalyzed Amination | Aqueous ammonia, Cu₂O, DMEDA, K₂CO₃ | rsc.org |
| 2-Chloro-6-methylpyridine | Amination | Ammonia or other amine source |
Suzuki-Miyaura Cross-Coupling for Directed Methylation
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it can be effectively employed for the directed methylation of pyridine derivatives. nih.govmdpi.com This approach is particularly useful for introducing a methyl group at the C6 position of a suitably functionalized pyridine precursor.
A plausible synthetic route would involve the coupling of a halogenated pyridine precursor, such as tert-butyl (6-halopyridin-2-yl)carbamate, with a methylating agent like methylboronic acid or its esters in the presence of a palladium catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.
Key Reaction Components and Conditions:
| Component | Example | Role |
| Pyridine Substrate | tert-Butyl (6-bromopyridin-2-yl)carbamate | Electrophilic partner |
| Methylating Agent | Methylboronic acid, Trimethylboroxine | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the cross-coupling reaction |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and neutralizes the generated acid |
| Solvent | Toluene, Dioxane, DMF/Water mixtures | Solubilizes reactants and influences reaction kinetics |
Detailed Research Findings:
Research on Suzuki-Miyaura reactions involving pyridine substrates has shown that electron-donating or -withdrawing groups on the pyridine ring can significantly influence the reaction's efficiency. nih.gov The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function at the C2 position can modulate the electronic properties of the pyridine ring, potentially impacting the oxidative addition and reductive elimination steps of the catalytic cycle.
For instance, a study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) derivatives demonstrated that the reaction proceeds in moderate to good yields with various arylboronic acids. nih.gov While this example involves arylation rather than methylation, the underlying principles are transferable. The use of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf), is often crucial for stabilizing the palladium catalyst and promoting the desired reactivity. The selection of a suitable base is also critical; inorganic bases like potassium carbonate or cesium carbonate are commonly employed to facilitate the transmetalation step.
Functionalization Strategies Involving Pyridine N-Oxides
An alternative and powerful strategy for the synthesis of 2-amino-6-methylpyridine (B158447), the direct precursor to this compound, involves the functionalization of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the C2 and C6 positions, making it susceptible to nucleophilic attack. This approach can be highly regioselective. semanticscholar.orgumich.edu
A general pathway would start with 2-picoline (2-methylpyridine), which is first oxidized to 2-methylpyridine (B31789) N-oxide. The subsequent step involves the introduction of an amino group at the C2 position. Various methods have been developed for this transformation, often referred to as amination reactions. semanticscholar.orgnih.gov
Common Amination Reagents and Conditions for Pyridine N-Oxides:
| Reagent System | Description |
| Ts₂O / t-BuNH₂ then TFA | A one-pot process where tosyl anhydride (B1165640) (Ts₂O) activates the N-oxide, followed by nucleophilic attack of tert-butylamine. The tert-butyl group is subsequently removed with trifluoroacetic acid (TFA). semanticscholar.org |
| PyBroP / Amine | Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) serves as a mild activating agent for the N-oxide, facilitating the addition of various amine nucleophiles. researchgate.net |
| Isocyanates | Reaction with isocyanates can lead to the formation of 2-aminopyridine (B139424) derivatives. nih.gov |
Detailed Research Findings:
The conversion of pyridine N-oxides to 2-aminopyridines is a well-established transformation. semanticscholar.orgumich.edu For the synthesis of 2-amino-6-methylpyridine, starting from 6-methylpyridine N-oxide, the choice of amination conditions is crucial to achieve high regioselectivity and yield. The methyl group at the C6 position can sterically and electronically influence the site of nucleophilic attack.
Once 2-amino-6-methylpyridine is obtained, the final step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) or in a biphasic system with a mild base.
Process Intensification and Scalability Considerations in Laboratory Synthesis
Scaling up the synthesis of this compound from milligram to multigram or kilogram scales in a laboratory setting requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. snnu.edu.cnwordpress.com
Key Considerations for Scalability:
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and the exothermic or endothermic nature of each step is crucial for maintaining temperature control, which can be more challenging on a larger scale.
Reagent Addition and Mixing: The rate of addition of reagents, especially in highly reactive steps, needs to be carefully controlled to manage heat generation and prevent side reactions. Efficient mixing becomes more critical in larger reaction vessels to ensure homogeneity.
Work-up and Purification: Extraction and filtration processes can become cumbersome on a larger scale. The choice of solvents for extraction and the method of purification (e.g., crystallization vs. chromatography) need to be evaluated for their scalability. Crystallization is generally preferred for large-scale purification due to its cost-effectiveness and efficiency.
Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is paramount. Potential hazards such as runaway reactions, formation of toxic byproducts, and handling of pyrophoric or corrosive materials must be addressed.
Process Intensification Strategies:
One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates can significantly reduce reaction time, solvent waste, and handling losses. For example, the amination of a pyridine N-oxide followed by in-situ Boc protection could be explored.
Catalyst Loading and Recycling: Optimizing the catalyst loading in the Suzuki-Miyaura coupling is essential for cost-effectiveness. Investigating methods for catalyst recovery and recycling can further enhance the economic viability of the process.
By carefully selecting the synthetic route and considering these scalability and process intensification factors, the laboratory synthesis of this compound can be made more efficient, safer, and more amenable to larger-scale production.
Role of the tert-Butoxycarbonyl Group as an Amine Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions.
Acid-Labile Deprotection Mechanisms and Scavenger Applications
The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate (B1210297). The deprotection proceeds via a carbamate hydrolysis mechanism under these acidic conditions.
The mechanism involves the initial protonation of the carbonyl oxygen of the Boc group, which makes the carbonyl carbon more electrophilic. This is followed by the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas.
A potential complication during this process is the reaction of the liberated tert-butyl cation, a reactive electrophile, with other nucleophilic functional groups within the molecule or in the reaction mixture. This can lead to undesired side products through alkylation. To mitigate this, "scavengers" are often added to the reaction medium. Scavengers are nucleophilic species, such as anisole (B1667542) or thioanisole, that are designed to trap the tert-butyl cation, preventing it from reacting with the desired product. Milder deprotection methods have also been developed to avoid harsh acidic conditions, utilizing Lewis acids like tin(IV) chloride or trimethylsilyl (B98337) iodide.
| Reagent(s) | Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 30 min - 2h | Most common method; often used with scavengers. |
| Hydrochloric Acid (HCl) | Methanol, Dioxane, Ethyl Acetate | Room Temperature, 30 min - 4h | Provides the amine as a hydrochloride salt. |
| Trimethylsilyl iodide (TMSI) | Dichloromethane (DCM), Chloroform | Room Temperature, 1-2h | Mild conditions, useful for sensitive substrates. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature, 12-24h | Mild Lewis acid condition. |
Orthogonal Protection Strategies in Multi-Functional Molecular Systems
In the synthesis of complex molecules with multiple functional groups, it is often necessary to protect and deprotect different groups selectively. An orthogonal protection strategy allows for the removal of one type of protecting group under a specific set of conditions while other protecting groups remain intact.
The acid-labile Boc group is a cornerstone of many such strategies. It is orthogonal to base-labile groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group and to groups removed by hydrogenolysis, such as the benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) groups. The most prominent example is the Fmoc/tBu strategy used in solid-phase peptide synthesis. In this approach, the N-terminal amine is protected with the base-labile Fmoc group, while amino acid side chains are protected with acid-labile groups like tert-butyl (tBu) esters or ethers, which are cleaved under the same conditions as the Boc group. This allows for the selective removal of the Fmoc group at each step of peptide elongation without affecting the side-chain protection. The Boc group can be used in concert with these strategies to protect a specific amine that needs to remain masked until the final, strongly acidic deprotection step.
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Boc? |
|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes |
| Benzyloxycarbonyl | Cbz or Z | H₂/Pd (Hydrogenolysis) | Yes |
| Benzyl | Bn | H₂/Pd (Hydrogenolysis) | Yes |
| Trityl | Tr | Mild Acid | No (Selectivity can be achieved) |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Yes |
Influence on Amide Resonance and Conformational Dynamics of the Carbamate Moiety
The C–N bond in a typical amide or carbamate has significant double-bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. This resonance enforces a planar geometry and creates a substantial rotational barrier around the C–N bond, often leading to the existence of distinct syn and anti conformers.
In tert-butyl carbamates, this principle is further influenced by the steric bulk of the tert-butyl group. While the resonance effect promotes planarity, recent studies on N-acyl-tert-butyl-carbamates have shown that steric strain can cause these systems to be intrinsically twisted around the N-C(O) axis. This ground-state distortion disrupts the ideal nN → π*C=O orbital overlap, thereby reducing the resonance stabilization and the double-bond character of the C–N bond. This "twisted amide" character has significant implications, as it can render the otherwise robust amide or carbamate bond more susceptible to cleavage. The conformational dynamics are therefore a balance between the electronic preference for planarity and the steric repulsion introduced by the bulky tert-butyl group.
Regioselective Functionalization of the Pyridine Ring
The pyridine ring in this compound is electron-rich due to the presence of two electron-donating groups: the Boc-protected amino group at C2 and the methyl group at C6. These substituents not only activate the ring towards substitution but also direct incoming reagents to specific positions.
Metal-Catalyzed Alkylation and Arylation Reactions
Direct C-H functionalization of pyridines is a powerful tool for molecular construction. While simple pyridines often undergo metal-catalyzed C-H activation preferentially at the C2 position due to coordination with the ring nitrogen, the substitution pattern of this compound alters this reactivity. With the C2 and C6 positions blocked, functionalization is directed to the C3, C4, and C5 positions.
The Boc-amino group is a potent directing group in metal-catalyzed C-H activation, often facilitating ortho-lithiation or other metallation events. However, in this substrate, the ortho-positions to the nitrogen (C3 and C5) are sterically accessible. Nickel-catalyzed C4-alkylation of pyridines using Lewis acid co-catalysts has been demonstrated as an effective strategy. nih.gov The Lewis acid coordinates to the pyridine nitrogen, electronically deactivating the C2/C6 positions and favoring reaction at the C4 position. This approach could provide a route to selectively functionalize the C4 position of the title compound. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, would typically require prior halogenation of the pyridine ring at a specific position (e.g., C3, C4, or C5) to introduce the necessary halide handle for the catalytic cycle.
Electrophilic Aromatic Substitution Patterns and Directing Effects
Pyridine is notoriously unreactive towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which is often protonated under the acidic reaction conditions, further deactivating the ring. uoanbar.edu.iq However, the presence of the strongly activating amino (-NHBoc) and methyl (-CH₃) groups dramatically changes this landscape.
Both the -NHBoc and -CH₃ groups are ortho-, para-directing activators. In the 2,6-disubstituted pyridine ring of the title compound, these directing effects are additive and synergistic:
The -NHBoc group at C2 strongly directs incoming electrophiles to its ortho-position (C3) and para-position (C5).
The -CH₃ group at C6 strongly directs incoming electrophiles to its ortho-position (C5) and para-position (C3).
Both substituents thus reinforce the activation of the C3 and C5 positions, making them the primary sites for electrophilic attack. The C4 position is comparatively less activated. Experimental evidence from reactions on the parent 2-amino-6-methylpyridine confirms this pattern. For instance, nitration occurs selectively at the C5 position to yield N-(6-methyl-5-nitropyridin-2-yl)nitramide. chemicalbook.com Bromination also proceeds at the ring's activated positions.
| Reaction | Electrophile (E⁺) | Major Product Position(s) | Reference/Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | C5 | Observed for 2-amino-6-methylpyridine. chemicalbook.com |
| Bromination | Br⁺ | C3 and/or C5 | Predicted based on directing group effects. |
| Sulfonation | SO₃ | C3 and/or C5 | Predicted based on directing group effects. |
| Friedel-Crafts Acylation | R-C=O⁺ | C3 and/or C5 | Predicted, though may be complicated by acylation on the amine nitrogen. |
Transformations Involving the 6-Methyl Substituent
The methyl group at the 6-position of the pyridine ring in this compound serves as a versatile handle for further chemical modifications. This section explores key transformations, including hydroxymethylation via N-oxide intermediates and radical functionalization pathways.
Boekelheide Rearrangement and N-Oxide Intermediates for Hydroxymethylation
The conversion of the 6-methyl group to a hydroxymethyl group is a valuable transformation, yielding tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, a key building block in medicinal chemistry. One established route to achieve this involves the formation of a pyridine N-oxide intermediate.
The synthesis can be initiated by the oxidation of the parent compound, this compound, using an oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA). This reaction selectively oxidizes the pyridine nitrogen to afford the corresponding N-oxide.
Following the formation of the N-oxide, a Boekelheide-type rearrangement can be induced. This rearrangement is typically facilitated by treatment with an acid anhydride, such as acetic anhydride. The reaction proceeds through an initial O-acylation of the N-oxide, followed by a rsc.orgrsc.org-sigmatropic rearrangement. This process ultimately leads to the formation of an acetate-substituted methyl group, which can then be hydrolyzed to the desired hydroxymethyl product.
Recent advancements in photoredox catalysis offer a more direct, one-step method for the hydroxymethylation of pyridine N-oxides. acs.org This approach avoids the multi-step sequence of the classical Boekelheide rearrangement and provides a more efficient route to 2-hydroxymethylated pyridines. acs.org
Table 1: Reagents for Hydroxymethylation via N-Oxide Formation
| Step | Reagent | Purpose |
| Oxidation | meta-chloroperbenzoic acid (m-CPBA) | Formation of the pyridine N-oxide |
| Rearrangement | Acetic anhydride | Facilitates Boekelheide rearrangement |
| Hydrolysis | Base (e.g., K₂CO₃ in methanol) | Cleavage of the acetate to yield the alcohol |
Radical Functionalization Pathways at the Methyl Group
The methyl group of this compound is also amenable to functionalization through radical-mediated pathways. These reactions offer alternative strategies for C-H bond activation and the introduction of new functional groups.
One approach involves the generation of a benzylic-type radical at the methyl position. This can be achieved using various radical initiation methods, such as photochemical or thermal initiation in the presence of a suitable radical initiator. Once formed, this radical intermediate can be trapped by a variety of radical acceptors, allowing for the introduction of diverse functionalities.
For instance, radical-mediated halogenation can introduce a bromine or chlorine atom, which can then serve as a handle for subsequent nucleophilic substitution or cross-coupling reactions. Furthermore, radical addition reactions to alkenes or alkynes can be employed to form new carbon-carbon bonds, extending the carbon skeleton of the molecule.
The field of C-H functionalization is rapidly evolving, with transition-metal-catalyzed methods also showing promise for the selective activation of C-H bonds in complex molecules. acs.org These approaches could potentially be applied to the 6-methyl group of this compound, offering further avenues for its derivatization.
Carbamate Reactivity in Carbon Dioxide Fixation and Amine Chemistry
The carbamate functionality in this compound plays a crucial role in its reactivity, particularly in the context of carbon dioxide chemistry and as a protecting group for the amine.
Formation of Carbamato Salts and Metal Complexes
Carbamates are known to be involved in the reversible capture of carbon dioxide (CO₂). nih.govnih.govsci-hub.box In the presence of a base, the amine precursor, 2-amino-6-methylpyridine, can react with CO₂ to form a carbamate anion. researchgate.net This anion can then be stabilized by a suitable counterion to form a carbamato salt. While the tert-butyl carbamate itself is generally stable, understanding the underlying chemistry of carbamate formation from the parent amine and CO₂ is relevant.
The formation of carbamates from amines and CO₂ is a key step in many CO₂ utilization strategies. rsc.orgresearchgate.net The resulting carbamate anion is a nucleophile and can participate in further reactions. nih.gov
Furthermore, the nitrogen and oxygen atoms of the carbamate group, as well as the pyridine nitrogen, can act as coordination sites for metal ions. This can lead to the formation of various metal complexes. The coordination chemistry of pyridyl-containing ligands is a well-established field, with applications in catalysis and materials science. mdpi.comnih.govyoutube.com The specific structure and properties of the metal complexes formed with this compound would depend on the nature of the metal ion and the reaction conditions.
Nucleophilic Reactivity Towards Electrophiles
The nitrogen atom of the carbamate group in this compound exhibits nucleophilic character, although it is significantly less nucleophilic than the parent amine due to the electron-withdrawing nature of the tert-butoxycarbonyl (Boc) group. Nevertheless, it can react with strong electrophiles.
Alkylation or acylation reactions can occur at the carbamate nitrogen, although this often requires forcing conditions and may compete with reactions at the pyridine nitrogen. The tert-butoxycarbonyl group is a widely used protecting group for amines in organic synthesis precisely because of its general stability and the attenuated nucleophilicity it imparts to the nitrogen atom. orgsyn.org
The primary utility of the carbamate in this context is to protect the amino group during other transformations on the molecule. The Boc group can be readily removed under acidic conditions to liberate the free amine, which is a much more potent nucleophile and can undergo a wide range of reactions, such as acylation, alkylation, and arylation.
Advanced Spectroscopic and Structural Characterization of Tert Butyl 6 Methylpyridin 2 Yl Carbamate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms.
The ¹H and ¹³C NMR spectra of tert-butyl (6-methylpyridin-2-yl)carbamate exhibit characteristic signals corresponding to its distinct structural motifs: the tert-butyl group, the methyl group, and the substituted pyridine (B92270) ring. While the exact chemical shifts can vary slightly depending on the solvent used, the expected values can be predicted based on data from analogous structures. rsc.orgillinois.eduutsouthwestern.edu
The ¹H NMR spectrum is expected to show a large singlet for the nine equivalent protons of the tert-butyl group, typically in the upfield region around 1.5 ppm. rsc.org The methyl group on the pyridine ring would appear as another singlet further downfield. The protons on the pyridine ring will present as a set of coupled signals in the aromatic region, with their specific shifts and splitting patterns determined by their positions relative to the nitrogen atom and the carbamate (B1207046) substituent. The N-H proton of the carbamate group typically appears as a broad singlet.
In the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group is observed around 80 ppm, while the methyl carbons of this group are found near 28 ppm. rsc.org The carbonyl carbon of the carbamate functional group gives a characteristic signal in the range of 150-155 ppm. rsc.org The carbons of the pyridine ring and the attached methyl group will have distinct signals in the aromatic and aliphatic regions, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar compounds. Actual values may vary based on solvent and experimental conditions.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| tert-Butyl (9H, s) | ~ 1.5 | ~ 28.3 |
| Pyridine-CH₃ (3H, s) | ~ 2.4 | ~ 24.0 |
| Pyridine-H (3H, m) | ~ 6.7 - 7.5 | ~ 110 - 158 |
| N-H (1H, br s) | Variable | - |
| tert-Butyl Quaternary C | - | ~ 80.0 |
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations between the adjacent protons on the pyridine ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. This technique would definitively link the singlet at ~1.5 ppm to the tert-butyl methyl carbons, the methyl proton singlet to its corresponding carbon, and each aromatic proton signal to its specific carbon atom on the pyridine ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations for this molecule would include a signal between the tert-butyl protons and the carbamate carbonyl carbon, as well as correlations between the pyridine protons and various carbons within the ring and the carbamate group.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and related techniques, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FTIR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. The carbamate linkage is particularly prominent. A strong absorption band associated with the carbonyl (C=O) stretching vibration is typically observed in the region of 1700-1730 cm⁻¹. oup.com The N-H stretching vibration of the secondary amine in the carbamate group usually appears as a distinct band around 3200-3400 cm⁻¹. oup.com Other significant peaks include C-H stretching vibrations from the aliphatic tert-butyl and methyl groups just below 3000 cm⁻¹, and C-N stretching vibrations, which are often found in the 1200-1300 cm⁻¹ region. mdpi.com Vibrations associated with the substituted pyridine ring also contribute to the fingerprint region of the spectrum (below 1600 cm⁻¹).
Table 2: Characteristic FTIR Absorption Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Medium-Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |
| Carbonyl (C=O) Stretch | 1700 - 1730 | Strong |
| Pyridine Ring Vibrations | 1400 - 1600 | Medium |
Attenuated Total Reflectance (ATR) is a sampling technique often used in conjunction with FTIR spectroscopy that allows for the analysis of solid or liquid samples with minimal preparation. Recent technological advancements have enabled the convenient and rapid analysis of chemical species, such as carbamates, to be carried out in situ. nih.gov The ability of ATR-FTIR to distinguish carbamate from other species, like bicarbonate, is particularly useful in monitoring reactions, such as those involving CO₂ absorption by amines. nih.gov This makes ATR-FTIR a valuable tool for studying the properties and reactions of carbamates in various environments. nih.govacs.org
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.govresearchgate.net VCD is exclusively sensitive to the chirality of a molecule and is a powerful tool for determining the absolute configuration and solution-phase conformation of chiral molecules. nih.govrsc.org
The parent compound, this compound, is achiral and therefore would not exhibit a VCD spectrum. However, VCD spectroscopy would be an indispensable technique for the analysis of chiral derivatives of this compound. If a stereocenter were introduced into the molecule, VCD could be used to probe the molecule's three-dimensional structure in solution, providing insights that are not available from standard vibrational spectroscopy or NMR alone. researchgate.netmdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its analogues. It provides critical information regarding the compound's molecular weight and offers insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, HRMS serves to confirm its molecular formula, C11H16N2O2. This level of precision allows for unambiguous differentiation from other compounds that may have the same nominal mass. The exact mass is a fundamental parameter used to verify the identity of a newly synthesized compound. For instance, HRMS has been used to confirm the molecular weight of closely related derivatives like tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C11H16N2O2 |
| Monoisotopic Mass | 208.1212 g/mol |
| Common Adducts (M+H)+ | 209.1285 m/z |
| Common Adducts (M+Na)+ | 231.1104 m/z |
Note: The m/z values for adducts are calculated based on the monoisotopic mass and are essential for interpreting spectra from electrospray ionization (ESI) or chemical ionization (CI) sources.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.
For compounds containing a tert-butyl carbamate (Boc) group, a well-documented fragmentation pathway involves the coupled elimination of 2-methylpropene (isobutylene) and carbon dioxide, corresponding to a combined neutral loss of 100 Da. nih.gov This two-step process is a diagnostic hallmark for Boc-protected amines and is extensively utilized in structural analysis. nih.gov The dissociation begins with the transfer of a hydrogen atom, leading to the cleavage of the tert-butyl C-O bond to release isobutylene, followed by the loss of CO2. nih.gov
Another common fragmentation pathway for tert-butyl containing compounds is the loss of a methyl radical (•CH3), which is a characteristic fragmentation of the tert-butyl group itself. researchgate.net
Table 2: Predicted Key Fragmentation in Tandem MS of this compound
| Precursor Ion (m/z) | Key Neutral Loss | Product Ion (m/z) | Inferred Structure of Product Ion |
| 209.1285 ([M+H]+) | C4H8 + CO2 (100.0524 Da) | 109.0761 | Protonated 6-methylpyridin-2-amine |
| 209.1285 ([M+H]+) | •CH3 (15.0235 Da) | 194.1050 | [M-CH3]+ |
| 209.1285 ([M+H]+) | C4H8 (56.0626 Da) | 153.0659 | [M-isobutylene+H]+ |
X-ray Crystallography for Solid-State Structure Determination
A crystallographic study of tert-butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate, a derivative, reveals detailed structural parameters. nih.gov In its crystal structure, the pyridine ring was found to make specific dihedral angles with the phenyl ring (83.71 (6)°) and the carbamate plane (9.2 (1)°). nih.govresearchgate.net Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. The determination of these parameters helps in rationalizing the compound's physical properties and its interactions with other molecules. mdpi.com
Table 3: Representative Crystallographic Data for a tert-Butyl Pyridinylcarbamate Derivative (tert-butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate)
| Parameter | Value | Reference |
| Chemical Formula | C18H22N2O2 | nih.gov |
| Formula Weight | 298.38 | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | - |
| a (Å) | 5.9090 (10) | nih.gov |
| b (Å) | 9.7779 (18) | nih.gov |
| c (Å) | 14.199 (7) | nih.gov |
| α (°) | 89.683 (13) | nih.gov |
| β (°) | 87.968 (14) | nih.gov |
| γ (°) | 83.963 (15) | nih.gov |
| Volume (ų) | 815.3 (5) | nih.gov |
| Z | 2 | nih.gov |
Data sourced from a study on a related derivative to illustrate typical parameters obtained from X-ray crystallography. nih.gov
Chromatographic Methods in Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental in the synthesis and analysis of this compound and its derivatives. They are primarily used to separate the target compound from starting materials, reagents, and byproducts, thereby enabling purity assessment and the monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of a final compound. For instance, commercial batches of related compounds like tert-Butyl (3-Methylpyridin-2-yl)carbamate are often certified with a purity level (e.g., >98.0%) determined by HPLC. laboratoriumdiscounter.nl In a typical HPLC analysis, the compound is passed through a column with a stationary phase, and its retention time is a characteristic identifier under specific conditions (e.g., mobile phase composition, flow rate). The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS. This hyphenated technique is invaluable during chemical synthesis for monitoring the conversion of reactants to products. bldpharm.com By analyzing the mass spectra of peaks eluting from the LC column, researchers can identify intermediates, track the formation of the desired product, and detect potential side products in the reaction mixture.
Table 4: Applications of Chromatographic Methods
| Technique | Primary Application | Information Obtained |
| HPLC | Purity Assessment | Retention time, percentage purity (area %) |
| LC-MS | Reaction Monitoring | Separation of reaction components, molecular weight of eluting species, identification of intermediates and byproducts |
| Silica Gel Chromatography | Purification | Isolation of the target compound from crude reaction mixtures |
Computational and Theoretical Studies on Tert Butyl 6 Methylpyridin 2 Yl Carbamate and Analogues
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and three-dimensional structure of molecules like tert-Butyl (6-methylpyridin-2-yl)carbamate. DFT methods are favored for their balance of computational cost and accuracy, making them suitable for molecules of this size. These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles of the molecule's most stable geometric configuration.
The molecular structure of this compound is not rigid; rotation is possible around several single bonds, particularly the C-N bond of the carbamate (B1207046) and the bond connecting the carbamate nitrogen to the pyridine (B92270) ring. This flexibility gives rise to multiple possible conformations, each with a different potential energy.
Energy minimization and conformational search protocols are computational procedures used to identify the most stable conformation, known as the global energy minimum. The process typically involves:
Initial Geometry Construction: A starting 3D structure of the molecule is built.
Conformational Search: The potential energy surface of the molecule is systematically or stochastically explored by rotating flexible bonds. This search generates a multitude of possible conformers.
Geometry Optimization: Each generated conformer undergoes geometry optimization, a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms. This iterative process adjusts bond lengths and angles until a stable structure (a local minimum) is found.
Global Minimum Identification: The energies of all optimized local minima are compared, and the conformer with the lowest energy is identified as the global minimum, representing the most probable structure of the molecule under isolated conditions.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic character. youtube.comyoutube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilic character. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen atom of the carbamate, indicating these are the primary sites for reaction with electrophiles. The LUMO is likely distributed over the pyridine ring and the carbonyl group of the carbamate, suggesting these are the probable sites for nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Data for a Pyridinylcarbamate Analogue
| Orbital | Energy (eV) | Description | Implied Reactivity |
| LUMO | -0.85 | Lowest Unoccupied Molecular Orbital | Site for nucleophilic attack |
| HOMO | -6.20 | Highest Occupied Molecular Orbital | Site for electrophilic attack |
| Energy Gap | 5.35 | HOMO-LUMO Gap | Indicator of chemical stability |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the electron-rich and electron-poor regions, which in turn predicts sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map is color-coded to indicate different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for attack by electrophiles.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for attack by nucleophiles.
Green: Regions of neutral or near-zero potential.
In this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the pyridine nitrogen atom and the carbonyl oxygen of the carbamate group due to the high electronegativity and lone pairs of electrons on these atoms. These are the primary nucleophilic centers. Conversely, a region of positive potential (blue) would be expected around the hydrogen atom attached to the carbamate nitrogen, making it a potential hydrogen bond donor site.
Thermochemical Properties and Stability Predictions
Theoretical calculations are also employed to predict the thermochemical properties of molecules, such as their heats of formation and bond dissociation energies. This data is fundamental to understanding the molecule's energetic stability and predicting its behavior under thermal stress.
The standard heat of formation (ΔHf°) is a measure of the energy released or consumed when one mole of a compound is formed from its constituent elements in their standard states. While direct calculation can be prone to errors, the use of isodesmic reactions provides a more reliable method. nih.gov
An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on the reactant side are identical to those on the product side. nih.gov By carefully choosing well-characterized molecules for the reaction, systematic errors in the quantum chemical calculations are largely canceled out, leading to a more accurate prediction of the heat of formation for the target molecule.
For this compound, a possible isodesmic reaction could be:
This compound + Toluene (B28343) + Propane → 2-Amino-6-methylpyridine (B158447) + tert-Butyl alcohol + N-propylacetamide
By calculating the enthalpy change of this reaction (ΔH_rxn) and using the known experimental heats of formation for the other molecules, the heat of formation for the target compound can be accurately determined.
Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically (forming two radicals). BDE values are direct indicators of bond strength; a higher BDE corresponds to a stronger, more stable bond. Calculating BDEs for all bonds within a molecule helps identify the weakest link and predict the initial steps of thermal decomposition. nih.govresearchgate.net
For this compound, the tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile. nih.govnih.gov The weakest bonds are expected to be within the carbamate moiety itself. The thermal deprotection of the N-Boc group is a common reaction, typically proceeding through the cleavage of the C-O bond between the tert-butyl group and the carbonyl oxygen, or the N-C bond of the carbamate. Computational BDE analysis would quantify the energy required for these fragmentation pathways, confirming which bond is most likely to break first upon heating. This information is critical for assessing the compound's thermal stability and defining safe handling and storage temperatures.
Table 2: Typical Calculated Bond Dissociation Energies (BDEs) for Key Bonds in N-Boc Protected Aminopyridines
| Bond | Bond Type | Typical BDE (kcal/mol) | Implication for Stability |
| (CH₃)₃C-O | tert-Butyl C-O single bond | 75 - 85 | Weakest bond, primary site of thermal cleavage |
| N-C(O) | Carbamate N-C single bond | 80 - 90 | A potential secondary site for fragmentation |
| Pyridine C-N | Aromatic C-N single bond | 100 - 110 | Strong bond, high thermal stability |
| C-H (methyl) | Aliphatic C-H single bond | 95 - 105 | Strong bond, not typically involved in initial decomposition |
Reaction Mechanism Elucidation via Transition State Theory
Transition State Theory (TST) is a fundamental concept in computational chemistry used to understand and predict the rates of chemical reactions. By locating the transition state—the highest energy point along the reaction coordinate—researchers can calculate activation energies, which are critical for determining reaction kinetics. Density Functional Theory (DFT) is a common computational method employed to model these transition states and reaction pathways for molecules like this compound. nih.gov
The formation and cleavage (hydrolysis) of the carbamate linkage are fundamental reactions with significant industrial and biological relevance. Computational modeling provides detailed, atomistic insights into the mechanisms governing these processes.
Carbamate Formation: The reaction of an amine with carbon dioxide (or a derivative like di-tert-butyl dicarbonate (B1257347), Boc₂O) to form a carbamate can proceed through several proposed mechanisms. researchgate.netorganic-chemistry.org Computational studies, often using DFT, have been instrumental in evaluating the energetic favorability of these pathways. researchgate.net
Zwitterion Mechanism: This two-step mechanism involves the initial formation of a zwitterionic intermediate. researchgate.net This intermediate is typically unstable and rapidly undergoes a proton transfer, often facilitated by a second amine molecule or a solvent molecule, to yield the final carbamate. researchgate.net
Single-Step (Termolecular) Mechanism: This pathway proposes a concerted reaction where the carbon-nitrogen bond formation and proton transfer occur simultaneously, avoiding a discrete zwitterionic intermediate. Ab initio calculations have suggested that this single-step, third-order reaction is a likely route, particularly in the gas phase or in non-polar solvents. researchgate.net
Quantum mechanics/molecular mechanics (QM/MM) calculations have been used to study carbamate hydrolysis in enzymatic systems. mdpi.com These studies identify the rate-determining step, such as a serine-initiated nucleophilic attack, by calculating the potential energy barriers for each elementary step of the reaction. mdpi.com The cleavage of the C–O bond is often the second step in the hydrolysis process. mdpi.com For weakly basic amines, the rate-limiting step in both formation and breakdown often involves the carbon-nitrogen bond formation or cleavage itself. researchgate.net
| Reaction Step | Description | Calculated Activation Barrier (kcal/mol) |
|---|---|---|
| Step I | Serine-initiated nucleophilic attack | 19.1 |
| Step II | C-O bond cleavage | 7.5 |
The pyridine ring in this compound is an electron-poor heterocycle, which influences its reactivity. rsc.org Computational studies are crucial for understanding and predicting the outcomes of reactions involving the functionalization of this ring system.
DFT calculations are widely used to investigate the electronic structure, reactivity, and reaction mechanisms of pyridine derivatives. nih.govresearchgate.net These studies can predict detonation performance for high-energy materials or explain reaction yields and transition states in synthetic transformations. researchgate.netmdpi.com For instance, in the alkylation of pyridine carboxamides, quantum-chemical calculations helped elucidate a transition-state model where a hydrogen bond between the sultone and an amide hydrogen atom stabilizes the transition state, thereby increasing the reaction yield for meta- and para-substituted derivatives compared to ortho-substituted ones. mdpi.com
Furthermore, computational models can explain chemoselectivity in complex reactions. In the α-functionalization of ketones, DFT calculations showed that an additive could increase the activation energy difference between the main reaction and a side reaction, thus preventing the formation of by-products. researchgate.net Similar principles apply to understanding the reactivity of the pyridine nitrogen versus the carbamate group in this compound, guiding synthetic strategies for selective functionalization. rsc.orgresearchgate.net
Spectroscopic Property Simulations (e.g., IR, NMR) and Comparison with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which serves as a vital link between theoretical models and experimental reality. chemrxiv.org For this compound and its analogues, methods like DFT can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. nih.govnih.gov
These simulations are performed by first optimizing the molecular geometry and then calculating vibrational frequencies (for IR spectra) or shielding tensors (for NMR spectra). nih.govnih.gov Comparing the computed spectra with experimental data allows for the confident assignment of spectral peaks and can confirm the proposed molecular structure. researchgate.net Discrepancies between simulated and experimental values can often be reconciled by applying a scaling factor to the computational results, which accounts for systematic errors in the theoretical method and the neglect of anharmonicity or solvent effects. researchgate.net
Hybrid approaches integrating molecular dynamics (MD) simulations, DFT calculations, and machine learning are being used to generate large-scale, high-quality datasets of computed IR and NMR spectra for diverse organic molecules. chemrxiv.orgnih.gov This allows for the benchmarking of computational methods and aids experimentalists in the interpretation of complex spectra. nih.gov
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | 3346 | 3450 | 3342 |
| C=O Stretch | 1682 | 1735 | 1681 |
| C-N Stretch | 1262 | 1298 | 1259 |
Non-Covalent Interactions and Intermolecular Bonding in Carbamate Systems
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the three-dimensional structure, crystal packing, and molecular recognition properties of carbamate-containing molecules. numberanalytics.comrsc.org Computational methods are indispensable for identifying, visualizing, and quantifying these weak but collectively significant forces. numberanalytics.comnih.gov
Several computational tools are employed to analyze non-covalent interactions:
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to find and characterize chemical bonds, including weak non-covalent interactions. numberanalytics.comnih.gov
Non-Covalent Interaction (NCI) Analysis: NCI analysis is used to identify and visualize non-covalent interactions based on the electron density and its derivatives. numberanalytics.com
Energy Decomposition Analysis (EDA): EDA partitions the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, and correlation terms, providing insight into the nature of the intermolecular bonding. numberanalytics.com
Symmetry-Adapted Perturbation Theory (SAPT): SAPT is another powerful method for decomposing interaction energies, revealing that dispersion and electrostatics are often the decisive factors in the stability of molecular complexes. nih.gov
In carbamate systems, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. researchgate.netnih.gov Studies on the crystal structure of carbamate derivatives reveal extensive networks of intermolecular hydrogen bonds that dictate the packing arrangement. mdpi.com Computational analysis can precisely measure the distances and energies associated with these interactions, explaining the observed conformational preferences and physical properties of the bulk material. researchgate.netnih.gov
| Interaction Type | Interacting Groups | Typical Distance (Å) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | N-H···O=C | 1.8 - 2.2 | -3 to -8 |
| Hydrogen Bond | C-H···O=C | 2.2 - 2.8 | -1 to -3 |
| van der Waals | Alkyl chain contacts | > 3.0 | -0.5 to -2 |
Applications of Tert Butyl 6 Methylpyridin 2 Yl Carbamate in Advanced Organic Synthesis
Strategic Intermediate in Pharmaceutical Lead Generation and Drug Synthesis
In the realm of medicinal chemistry, the search for novel molecular architectures with therapeutic potential is paramount. tert-Butyl (6-methylpyridin-2-yl)carbamate serves as a crucial starting material, leveraging its protected amine and functionalized pyridine (B92270) core to facilitate the construction of complex, high-value molecules. nih.gov
Precursor for Complex Heterocyclic Scaffolds and Bioactive Molecules
Nitrogen-containing heterocyclic compounds form the structural core of a vast number of natural products and pharmaceutical agents. researchgate.net this compound is an exemplary precursor for elaborating such scaffolds. The Boc protecting group ensures the stability of the amino group against a wide range of reagents, including bases and nucleophiles, thereby directing reactivity towards the pyridine ring. This allows for a variety of synthetic manipulations, such as halogenation, lithiation followed by electrophilic quench, or metal-catalyzed cross-coupling reactions at the pyridine ring's carbon positions.
Following these transformations, the Boc group can be cleanly removed using mild acidic conditions, such as with trifluoroacetic acid (TFA), to unmask the primary amine. researchgate.net This newly liberated amine can then undergo further reactions, including acylation, alkylation, or condensation, to complete the synthesis of the target bioactive molecule. This stepwise approach is fundamental to building molecular complexity and is widely employed in the generation of compound libraries for drug discovery. nih.gov The table below illustrates the strategic utility of protected aminopyridines in synthesizing diverse molecular frameworks.
| Initial Building Block | Potential Transformation on Pyridine Ring | Deprotection Step | Final Moiety | Resulting Bioactive Scaffold Class |
|---|---|---|---|---|
| This compound | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Acid-mediated Boc removal (e.g., TFA) | Amide or Urea formation | Substituted Biaryl Pyridines, Kinase Inhibitors |
| This compound | Halogenation (e.g., NBS, NCS) | Acid-mediated Boc removal (e.g., TFA) | Nucleophilic aromatic substitution | Fused Pyridine Heterocycles |
| This compound | Directed ortho-metalation followed by electrophilic addition | Acid-mediated Boc removal (e.g., TFA) | Cyclization | Polycyclic Pyridine Alkaloid Analogues |
Synthesis of Specific Pyridine Derivatives (e.g., Intermediates for Lumacaftor)
The strategic importance of this compound class is highlighted by its application in the synthesis of specific drug molecules. A prominent example is the cystic fibrosis drug Lumacaftor. The core of Lumacaftor contains a 3-(6-amino-3-methylpyridin-2-yl)benzoic acid moiety. nih.gov The synthesis of this key fragment relies on intermediates that are structurally analogous to this compound.
The general synthetic strategy involves the use of a Boc-protected aminomethylpyridine derivative, which undergoes a palladium-catalyzed cross-coupling reaction (such as a Suzuki coupling) with a suitably functionalized boronic acid or ester. google.comdntb.gov.ua The Boc group serves to prevent unwanted side reactions of the amine during the coupling step. In the final stages of the synthesis, the Boc group is removed to reveal the amine, which then participates in an amide bond formation to yield the final Lumacaftor molecule. google.com This underscores the indispensable role of Boc-protected aminopyridines as key intermediates in the multi-step synthesis of complex modern pharmaceuticals.
Building Block for Ligands in Organometallic and Coordination Chemistry
The fields of organometallic and coordination chemistry rely on the design of ligands that can stabilize metal centers and modulate their reactivity for applications in catalysis and materials science. nih.govnih.gov The pyridine and carbamate (B1207046) functionalities within this compound make it an attractive precursor for synthesizing sophisticated ligands.
Development of Metal-Chelating Ligands with Pyridine-Carbamate Moieties
Pyridine is a classic ligand in coordination chemistry, readily coordinating to a wide range of transition metals through the lone pair of electrons on its nitrogen atom. wikipedia.orgresearchgate.net Additionally, the carbamate group can act as an O-donor ligand through its carbonyl oxygen. nih.gov The combination of the pyridine nitrogen and the carbamate oxygen in a 1,2-relationship allows molecules derived from this compound to function as bidentate, N,O-chelating ligands. Chelation, the binding of a single ligand to a metal center at two or more points, forms a stable ring structure that significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination by two separate monodentate ligands. Such pyridine-carboxylate and related derivatives have been shown to form stable complexes with various metal ions. nih.govnih.gov
Influence of Carbamate Functionality on Ligand Binding and Catalytic Activity
The carbamate functionality, particularly the bulky tert-butyl group, imparts distinct steric and electronic properties that influence both the structure of the metal complex and its subsequent catalytic performance. nih.gov
Steric Effects: The large tert-butyl group provides significant steric hindrance around the metal center. This bulk can be advantageous in catalysis by preventing the formation of inactive dimeric or polymeric metal species, promoting mononuclear active sites, and influencing the substrate selectivity of a reaction by controlling access to the metal's coordination sphere. nih.govmdpi.com
Electronic Effects: The carbamate group is an effective O-donor and influences the electronic environment of the metal center. nih.gov The electron-donating nature of the ligand can increase the electron density on the coordinated metal. This modulation of the metal's electronic properties is crucial for tuning its reactivity in elementary organometallic steps such as oxidative addition and reductive elimination, which are often key stages in catalytic cycles. rsc.orgrsc.org An increase in ligand basicity has been correlated with higher catalytic efficiency in some palladium-catalyzed reactions involving pyridine ligands. acs.org
The interplay of these effects is summarized in the table below.
| Feature | Influence on Ligand Binding and Catalysis | Specific Contribution from Pyridine-Carbamate Moiety |
|---|---|---|
| Steric Hindrance | Controls coordination number and geometry; can enhance catalyst stability by preventing aggregation; influences substrate selectivity. nih.govrsc.org | The bulky tert-butyl group creates a defined pocket around the metal center, potentially favoring certain substrate geometries. nih.gov |
| Electronic Properties | Modulates the electron density of the metal center, affecting its reactivity in catalytic steps (e.g., oxidative addition, reductive elimination). rsc.org | The N,O-chelate acts as an electron-donating ligand, which can stabilize higher oxidation states of the metal and influence the rate of key catalytic steps. acs.org |
| Chelation | Increases the thermodynamic stability and kinetic inertness of the metal complex (the "chelate effect"). | The five-membered ring formed by N,O-coordination leads to a robust complex, preventing ligand dissociation during catalysis. |
Enabling Reagent in Peptide and Peptoid Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in the synthesis of peptides and related molecules. nih.govnih.gov Its stability to a broad range of reaction conditions, coupled with its facile removal under mild acid, makes it an ideal tool for these multi-step syntheses. researchgate.net
This compound can be conceptualized as a Boc-protected precursor to a non-canonical amino acid. After deprotection, the resulting 6-methylpyridin-2-amine can be incorporated into peptide-like structures, introducing a pyridine side chain that can impart unique properties such as metal chelation, altered conformational preferences, or new biological activities.
This utility extends to the synthesis of peptoids, which are a class of peptidomimetics. Peptoids, or poly-N-substituted glycines, differ from peptides in that their side chains are attached to the backbone nitrogen atom rather than the α-carbon. This structural change renders them resistant to proteolytic degradation. Peptoid synthesis is often achieved via the "submonomer method," a two-step iterative process involving acylation of the resin-bound secondary amine with a haloacetic acid, followed by a nucleophilic displacement of the halide by a primary amine. The deprotected amine from this compound, 6-methylpyridin-2-amine, can serve as the primary amine in this displacement step. This introduces the 6-methylpyridine moiety as a side chain, enabling the creation of sequence-defined peptoid oligomers with novel functionalities for applications in drug discovery and materials science.
Selective N-Protection of Amino Acids and Peptide Fragments
The tert-butoxycarbonyl (Boc) group is a widely employed amine-protecting group in peptide synthesis. Its utility stems from its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA). While direct research on the application of this compound for the N-protection of amino acids is not extensively documented in publicly available literature, its structural analogy to other Boc-protected amines suggests a high potential for this application.
The primary function of the Boc group is to mask the nucleophilicity of the amino group of an amino acid or peptide fragment, thereby preventing unwanted side reactions during peptide bond formation. The synthesis of a Boc-protected amino acid typically involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. In the context of this compound, the compound itself is already a protected amine. Its application would likely be as a precursor to a reagent for introducing the Boc group or as a building block in more complex molecular architectures where the 6-methylpyridin-2-yl moiety is a desired structural element.
The selective deprotection of the Boc group is a key step in peptide synthesis. The carbamate bond in this compound is susceptible to cleavage by acids, releasing the free amine, isobutylene, and carbon dioxide. This acid-lability is crucial for its use in conjunction with other protecting groups that are stable to acid but labile to other reagents, forming the basis of orthogonal protection strategies.
| Protecting Group | Structure | Cleavage Conditions |
| tert-Butoxycarbonyl (Boc) | -C(O)O-C(CH₃)₃ | Mild acid (e.g., TFA) |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Mild base (e.g., piperidine) | |
| Benzyloxycarbonyl (Z) | Catalytic hydrogenation |
Orthogonal Protection Strategies in Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) relies on the principle of orthogonal protection, where different protecting groups can be selectively removed in any order without affecting the others. nih.gov The most common orthogonal scheme in SPPS is the Fmoc/tBu strategy. ub.edu In this approach, the α-amino group of the growing peptide chain is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the reactive side chains of the amino acids are protected with acid-labile groups, such as the tert-butyl (tBu) group. ub.edu
Given that this compound contains a Boc protecting group, it is well-suited for integration into the Fmoc/tBu orthogonal protection strategy. The Boc group is stable to the basic conditions (typically piperidine (B6355638) in DMF) used to remove the Fmoc group during each cycle of peptide elongation. ub.edu This stability ensures that the protected amino functionality on the pyridine ring remains intact throughout the chain assembly process.
The tert-butyl carbamate can be removed during the final cleavage of the peptide from the solid support, which is typically achieved using a strong acid cocktail, such as 95% TFA. This one-pot deprotection of all tBu-based side-chain protecting groups and cleavage from the resin is a hallmark of the Fmoc/tBu strategy. The incorporation of a 6-methylpyridin-2-yl moiety into a peptide or other complex molecule synthesized on a solid support could be achieved by using a derivative of this compound that is suitably functionalized for coupling to the resin or the growing chain.
| Protection Scheme Component | Protecting Group Type | Reagent for Removal |
| α-Amino Group | Base-labile (e.g., Fmoc) | Piperidine in DMF |
| Side-Chain/Terminal Group | Acid-labile (e.g., tBu, Boc) | Trifluoroacetic Acid (TFA) |
| Linker to Solid Support | Acid-labile | Trifluoroacetic Acid (TFA) |
Scaffold for Novel Materials and Functional Molecules
Beyond its potential role in peptide synthesis, the unique combination of a pyridine ring and a protected amine makes this compound an attractive starting material for the synthesis of a variety of novel materials and functional molecules.
Precursors for Energetic Materials (based on related pyridine derivatives)
Pyridine derivatives bearing nitro groups are a class of energetic materials that have been investigated for their explosive properties. The high nitrogen content and the potential for introducing multiple nitro groups onto the pyridine ring make these compounds of interest to the field of energetic materials. While this compound itself is not an energetic material, it can serve as a precursor for the synthesis of such compounds.
The synthesis of energetic materials from pyridine-based precursors typically involves nitration reactions. The 2-amino group in 2-amino-6-methylpyridine (B158447) is an activating group, which can direct the electrophilic nitration to specific positions on the pyridine ring. By protecting the amino group as a tert-butyl carbamate, the reactivity of the ring can be modulated, and the protecting group can be removed after nitration to yield the desired nitro-substituted aminopyridine. The methyl group on the pyridine ring also influences the regioselectivity of the nitration.
| Compound Family | Key Structural Feature | Application |
| Nitropyridines | Pyridine ring with one or more nitro groups | Energetic materials |
| Nitrocarbamates | Carbamate group with a nitro functionality | Energetic materials |
Advanced Polymer Precursors and Supramolecular Assemblies
The pyridine nitrogen atom in this compound can act as a hydrogen bond acceptor, while the N-H proton of the carbamate can act as a hydrogen bond donor. This dual functionality makes it a candidate for the construction of well-ordered supramolecular assemblies through hydrogen bonding. Research on related pyridinylamino carbamates has shown that these molecules can form predictable hydrogen-bonded networks. The specific substitution pattern of this compound, with the methyl group at the 6-position, will influence the steric environment around the pyridine nitrogen and thus the geometry of the resulting supramolecular structures.
In the realm of polymer chemistry, this compound can be envisioned as a precursor for the synthesis of functional polymers. The carbamate group is a key linkage in polyurethanes. wikipedia.org By deprotecting the amine and reacting it with a suitable diisocyanate or phosgene (B1210022) equivalent, it would be possible to incorporate the 6-methylpyridin-2-yl moiety as a pendant group on a polymer backbone. Such polymers could exhibit interesting properties, such as metal coordination capabilities due to the pyridine nitrogen, which could be exploited in catalysis or materials science. Furthermore, the presence of the carbamate and pyridine functionalities can promote intermolecular hydrogen bonding, which can influence the morphology and properties of the resulting polymers.
| Interaction Type | Functional Groups Involved | Resulting Structure |
| Hydrogen Bonding | Pyridine N, Carbamate N-H and C=O | Supramolecular assemblies |
| Polymerization | Deprotected amine with isocyanates | Polyurethanes with pendant pyridyl groups |
Future Research Directions and Emerging Research Avenues
Development of Sustainable Synthetic Routes for tert-Butyl (6-methylpyridin-2-yl)carbamate
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, elimination of hazardous substances, and improvement of energy efficiency. rsc.orgbohrium.com For this compound, future research will focus on developing more sustainable and environmentally benign synthetic methodologies.
Key strategies in this area include:
Biocatalysis: The use of enzymes offers a green alternative to traditional chemical catalysts. Research into promiscuous esterases and acyltransferases has demonstrated their ability to synthesize various carbamates efficiently in aqueous media, thereby avoiding hazardous organic solvents and reagents. nih.gov Future work could identify or engineer specific enzymes for the high-yield synthesis of this compound.
Greener Reagents: Traditional methods for introducing the tert-butoxycarbonyl (Boc) protecting group often involve reagents like di-tert-butyl dicarbonate (B1257347), which can be hazardous. Recent studies have unveiled novel, more sustainable methods for the direct transformation of Boc-protected amines into other carbamates using simple bases like tert-butoxide lithium, eliminating the need for toxic reagents and metal catalysts. nih.gov
Alternative Solvents and Energy Sources: The use of environmentally friendly solvents, such as water or bio-derived solvents, is a cornerstone of green chemistry. biosynce.com Combining these with energy-efficient activation methods like microwave irradiation can significantly reduce reaction times and energy consumption in the synthesis of pyridine (B92270) derivatives. nih.gov One-pot multicomponent reactions, which combine several synthetic steps into a single operation, further enhance sustainability by reducing waste and simplifying procedures. nih.govrsc.org
| Parameter | Conventional Synthesis | Future Sustainable Synthesis |
|---|---|---|
| Catalyst | Metal-based, often hazardous | Biocatalysts (enzymes), benign metal catalysts |
| Solvents | Volatile organic compounds (VOCs) | Water, bio-solvents, solvent-free conditions researchgate.net |
| Reagents | Phosgene (B1210022) derivatives, hazardous isocyanates orgsyn.org | CO2 as a C1 source, safer carbamoylating agents rsc.orgorganic-chemistry.org |
| Process | Multi-step, high energy input | One-pot reactions, microwave-assisted, flow chemistry nih.gov |
Exploration of Novel Reactivity and Unconventional Transformations
Beyond its role as a stable intermediate, future research will aim to unlock new modes of reactivity for this compound. This involves moving beyond the functionalization of the amine post-deprotection and exploring direct modifications of the intact molecule.
Emerging areas of focus include:
Direct C-H Functionalization: This atom-economical strategy involves the direct conversion of C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. rsc.orgbohrium.com For this compound, this could involve the selective functionalization of the C-H bonds on the pyridine ring or the methyl group. researchgate.netacs.org Palladium-catalyzed methods have already shown promise for the direct diarylation of pyridines. nih.govrsc.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. nih.gov This technology could be used to generate pyridyl radicals from this compound, enabling novel C-C and C-heteroatom bond formations. nih.govacs.org This approach allows for regioselective functionalization patterns that are often complementary to traditional ionic reactions, providing access to previously inaccessible derivatives. acs.orgacs.org
Unconventional Coupling Reactions: The unique electronic nature of the pyridine ring and the carbamate (B1207046) group could be leveraged in novel transformations. imperial.ac.uk For instance, the pyridine nitrogen can be transiently activated to direct functionalization at specific positions. nih.gov Research could also explore the carbamate moiety not just as a protecting group, but as an active participant in cyclization or rearrangement reactions.
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and development of new molecules, modern chemistry is increasingly turning to automated and continuous-flow manufacturing processes. These technologies offer enhanced safety, scalability, and efficiency compared to traditional batch synthesis. rsc.org
Future research in this area will likely involve:
Development of Continuous Flow Synthesis: Translating the synthesis of this compound into a continuous flow process could enable safer handling of reactive intermediates and allow for precise control over reaction parameters, leading to higher yields and purity. researchgate.netnih.gov Flow chemistry is particularly well-suited for high-energy reactions and can facilitate rapid process optimization. beilstein-journals.org
Automated Library Synthesis: By integrating flow reactors with automated liquid handling and purification systems, it will be possible to rapidly generate libraries of derivatives based on the this compound scaffold. nih.gov This high-throughput approach is invaluable for medicinal chemistry, where large numbers of related compounds must be synthesized and screened to identify promising drug candidates.
Telescoped Reactions: Flow chemistry enables the "telescoping" of multi-step synthetic sequences, where the output of one reactor flows directly into the next without the need for manual isolation and purification of intermediates. nih.govnih.gov An automated, telescoped synthesis of functionalized derivatives starting from basic precursors would represent a significant advance in efficiency.
Advanced Computational Design for Property Prediction and Reaction Optimization
Computational chemistry is a powerful tool for accelerating chemical research by predicting molecular properties and modeling reaction pathways, thereby guiding experimental work.
For this compound, computational approaches can provide key insights:
Conformational Analysis: The three-dimensional shape of a molecule is critical to its function. The carbamate group can exist in different conformations (e.g., syn and anti), and the rotational barrier of the C-N bond influences its interaction with biological targets. acs.org Computational methods like Density Functional Theory (DFT) can accurately predict the most stable conformations and the energy landscape of the molecule. nih.govchemrxiv.org
Reactivity Prediction: DFT calculations can be used to model the electronic structure of the molecule, predicting the most likely sites for electrophilic or nucleophilic attack. ias.ac.inresearchgate.netrsc.org This is particularly valuable for designing regioselective C-H functionalization reactions, helping to identify the optimal catalysts and conditions to achieve a desired outcome.
Virtual Screening and Property Design: Before engaging in extensive synthesis, computational tools can be used to design and screen virtual libraries of derivatives. By systematically modifying the substituents on the pyridine ring, researchers can predict how these changes will affect properties like binding affinity to a target protein, solubility, or electronic characteristics for materials science applications. researchgate.netnih.gov
| Computational Technique | Application Area | Anticipated Outcome |
|---|---|---|
| Conformational Search & DFT | Property Prediction | Understanding of stable 3D structures and intramolecular interactions. nih.govlongdom.orgcuny.edu |
| Transition State Theory & DFT | Reaction Optimization | Prediction of reaction barriers and regioselectivity for novel transformations. rsc.org |
| Molecular Docking & QSAR | Drug & Materials Design | In silico screening of derivatives to prioritize synthetic targets. researchgate.net |
Expanding Applications in Chemical Biology and Material Science
While currently used as an intermediate, the inherent structural features of this compound make it an attractive candidate for direct applications in chemical biology and materials science.
Chemical Biology:
Scaffold for Bioactive Molecules: Pyridine and its derivatives are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. rsc.orgsemanticscholar.orglookchem.com The this compound core can serve as a starting point for the synthesis of novel enzyme inhibitors, receptor antagonists, or chemical probes to study biological processes.
Linker for PROTACs: The field of targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is rapidly expanding. The carbamate moiety is a common and stable chemical linker used in PROTAC design. This compound could be developed into a versatile linker component for connecting a target-binding molecule to an E3 ligase-recruiting element.
Material Science:
Monomers for Functional Polymers: Pyridine-containing polymers are known to exhibit interesting electronic, optical, and thermal properties. researchgate.netmit.edu The this compound molecule possesses multiple sites for polymerization. The Boc-protected amine can be deprotected to reveal a reactive site, or the pyridine ring itself can be incorporated into a polymer backbone.
Smart Materials: Such polymers could find applications as fluorescent sensors, antimicrobial materials, or components in organic electronic devices. rsc.orgmdpi.comresearchgate.net The pyridine nitrogen can be used to coordinate with metals, opening possibilities for creating novel catalytic materials or metal-organic frameworks (MOFs).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (6-methylpyridin-2-yl)carbamate, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via Boc protection of the amine group on 6-methylpyridin-2-amine. A common approach involves reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Catalytic DMAP or triethylamine can enhance reaction efficiency. For optimization, control reaction temperature (0–25°C) and monitor progress via TLC or LC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yields .
- Yield Contradictions : Discrepancies in reported yields (e.g., 60–90%) may arise from variations in stoichiometry, solvent purity, or workup procedures. Systematic screening of base catalysts (e.g., NaHCO₃ vs. Et₃N) and solvent systems is recommended .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry and Boc-group integrity. The tert-butyl protons should appear as a singlet at ~1.4 ppm in H NMR, while pyridyl protons resonate between 6.5–8.5 ppm .
- Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (C₁₁H₁₆N₂O₂; calc. 224.12 g/mol).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use) .
Q. What are the critical stability considerations for storing this compound?
- Storage Guidelines : Store desiccated at –20°C in amber vials to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the Boc group. Stability tests under accelerated conditions (40°C/75% RH for 1 week) can predict shelf life .
Advanced Research Questions
Q. How can diastereoselective synthesis be achieved in carbamate derivatives, and what role does steric hindrance play?
- Stereochemical Control : For chiral analogs, employ enantioselective catalysis (e.g., chiral Lewis acids) or kinetic resolution during Boc protection. Steric hindrance from the tert-butyl group can influence transition-state geometry, favoring specific diastereomers. Computational modeling (DFT) aids in predicting stereochemical outcomes .
- Case Study : In tert-butyl carbamates with adjacent stereocenters, hydrogen bonding between the carbamate oxygen and pyridyl nitrogen stabilizes specific conformers, as observed in X-ray structures .
Q. What crystallographic strategies are effective for resolving the molecular structure of this compound?
- Crystallization : Grow single crystals via slow evaporation from a DCM/hexane mixture.
- Refinement Tools : Use SHELX suite (SHELXL for refinement, SHELXT for structure solution) to analyze hydrogen-bonding networks and torsional angles. The tert-butyl group often exhibits rotational disorder, requiring TWINABS for data correction .
- Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized structures to validate accuracy .
Q. How do solvent polarity and temperature affect the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insights : In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), polar solvents (DMF, DMSO) enhance oxidative addition but may destabilize the Boc group. Lower temperatures (0–50°C) mitigate decomposition. Monitor by in situ IR spectroscopy to track intermediate formation .
- Contradiction Analysis : Conflicting reports on catalytic efficiency (e.g., Pd(OAc)₂ vs. PdCl₂) may stem from solvent-dependent ligand coordination. Screen phosphine ligands (e.g., XPhos, SPhos) to optimize turnover .
Safety and Best Practices
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .
Q. How can researchers address discrepancies in reported toxicity profiles of carbamate derivatives?
- Risk Assessment : Consult SDS data for acute toxicity (e.g., LD₅₀ in rodents) and prioritize in vitro assays (e.g., Ames test for mutagenicity). Cross-reference IARC and OSHA guidelines for hazard classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
